6-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
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Overview
Description
6-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is a complex organic compound with a unique structure that includes bromine, carboxymethyl, and thiazolidinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the bromine and carboxymethyl groups. The thiazolidinone ring is then formed through a cyclization reaction. The final step involves the attachment of the hexanoic acid chain under controlled conditions to ensure the desired configuration and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromine atom in the compound can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a derivative with a different halogen or functional group.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: The compound’s potential biological activity suggests it could be explored as a lead compound for drug development, particularly in the treatment of diseases where its specific functional groups might interact with biological targets.
Industry: In material science, the compound could be used to develop new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The bromine and carboxymethyl groups may facilitate binding to enzymes or receptors, while the thiazolidinone ring could play a role in modulating biological activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indole: Shares the indole and bromine groups but lacks the thiazolidinone ring and hexanoic acid chain.
4-oxo-2-thioxo-1,3-thiazolidin-3-yl derivatives: Compounds with similar thiazolidinone structures but different substituents.
Hexanoic acid derivatives: Compounds with the hexanoic acid chain but different functional groups attached.
Uniqueness
What sets 6-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid apart is the combination of these functional groups in a single molecule
Properties
Molecular Formula |
C19H17BrN2O6S2 |
---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
6-[(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C19H17BrN2O6S2/c20-10-5-6-12-11(8-10)15(17(27)22(12)9-14(25)26)16-18(28)21(19(29)30-16)7-3-1-2-4-13(23)24/h5-6,8H,1-4,7,9H2,(H,23,24)(H,25,26)/b16-15- |
InChI Key |
ZSHCGICTEVMSPA-NXVVXOECSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Br)/C(=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O)/C(=O)N2CC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C(=O)N2CC(=O)O |
Origin of Product |
United States |
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